molecular formula C10H8FN B076819 6-Fluoronaphthalen-2-amine CAS No. 13916-91-1

6-Fluoronaphthalen-2-amine

Cat. No. B076819
CAS RN: 13916-91-1
M. Wt: 161.18 g/mol
InChI Key: HDNDTCOAZCSWGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoronaphthalen-2-amine and its derivatives involves multiple steps, including nucleophilic substitution reactions. For example, the preparation of related fluoronaphthalene compounds typically starts from octafluoronaphthalene, which undergoes nucleophilic substitution by secondary amines to yield mono- and di-substituted fluoronaphthalene products, such as 2-aminoheptafluoronaphthalenes (Price, Suschitzky, & Hollies, 1969). These procedures can be adapted to synthesize 6-Fluoronaphthalen-2-amine, considering the specific positioning of the fluorine and amine groups.

Scientific Research Applications

Application Summary

6-Fluoronaphthalen-2-amine has been used in studies related to neurodegeneration. Specifically, it has been used in conjunction with transcranial focal stimulation (TFS), a non-invasive neuromodulation strategy with neuroprotective effects .

Method of Application

In the study, experiments were designed to determine the tissue content of dopamine, serotonin, and histamine in the brain of animals injected with 6-hydroxydopamine (6-OHDA) and then receiving daily TFS for 21 days .

2. Pharmaceutical Manufacturing

Application Summary

6-Fluoronaphthalen-2-amine, also known as 2-Amino-6-fluoronaphthalene, is a key ingredient used in high-end pharmaceutical manufacturing and drug synthesis .

Results and Outcomes

The use of 6-Fluoronaphthalen-2-amine in pharmaceutical manufacturing can lead to the production of high-quality drugs. The specific results and outcomes would depend on the particular drug being synthesized .

3. Material Science

Application Summary

6-Fluoronaphthalen-2-amine is also used in the field of material science. It can be used as a precursor or intermediate in the synthesis of various materials .

Results and Outcomes

The use of 6-Fluoronaphthalen-2-amine in material science can lead to the production of high-quality materials. The specific results and outcomes would depend on the particular material being synthesized .

properties

IUPAC Name

6-fluoronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNDTCOAZCSWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616824
Record name 6-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoronaphthalen-2-amine

CAS RN

13916-91-1
Record name 6-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Shi, C Yi, X Huang, Y Tang, J Jiao… - The Journal of Organic …, 2023 - ACS Publications
A highly efficient iodine anion catalyzed cross-dehydrogenative aromatization of cyclohexenones with amines has been developed under metal-free conditions, which affords aromatic …
Number of citations: 1 pubs.acs.org
X Xiao, J Feng, J Ma, X Xia, X Liu, J Zhang… - Journal of Medicinal …, 2023 - ACS Publications
The breakthrough in drug development of KRAS G12C inhibitors provides inspiration for targeting alternative KRAS mutations, especially the most prevalent KRAS G12D variant. Based …
Number of citations: 3 pubs.acs.org

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